AF 430 maleimide

Flow cytometry Fluorescence microscopy Spectral unmixing

Researchers face signal inconsistency from pH-sensitive probes in acidic organelles and heterogeneous labeling from amine-reactive dyes. AF430 maleimide directly addresses these challenges: - Thiol-specific maleimide enables site-selective conjugation, preserving protein conformation and ensuring defined stoichiometry. - pH-insensitive fluorescence (pH 4-10) ensures consistent quantitation across endosomal/lysosomal trafficking. - Optimized for 405 nm violet laser flow cytometry panels with 542 nm emission in the AmCyan channel. Supplied as a yellow solid with ≥95% purity; store at -20°C protected from light. Bulk quantities available for immediate global shipping.

Molecular Formula C34H45F3N4O8S
Molecular Weight 726.8 g/mol
Cat. No. B15138073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF 430 maleimide
Molecular FormulaC34H45F3N4O8S
Molecular Weight726.8 g/mol
Structural Identifiers
SMILESCCN(CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)NCCN3C(=O)C=CC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C
InChIInChI=1S/C28H30F3N3O8S.C6H15N/c1-27(2)15-17(16-43(39,40)41)18-12-19-20(28(29,30)31)13-26(38)42-22(19)14-21(18)34(27)10-5-3-4-6-23(35)32-9-11-33-24(36)7-8-25(33)37;1-4-7(5-2)6-3/h7-8,12-15H,3-6,9-11,16H2,1-2H3,(H,32,35)(H,39,40,41);4-6H2,1-3H3
InChIKeyBNLRHNPZRYDBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alexa Fluor 430 Maleimide Product Overview


N,N-Diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid is the formal IUPAC designation for the thiol-reactive maleimide derivative of Alexa Fluor 430 (AF430) [1]. AF430 is a coumarin-based fluorescent dye [2] that exhibits absorbance between 400 nm and 450 nm and emission beyond 500 nm, a rare spectral combination [3]. The maleimide functional group enables site-specific, covalent conjugation to sulfhydryl (-SH) groups via Michael addition [4], making it a critical tool for precise biomolecular labeling in flow cytometry, fluorescence microscopy, and various biochemical assays [5].

Thiol-reactive maleimide probe for site‑specific cysteine conjugation
Violet‑excited green emission (Ex/Em ≈ 433/541 nm) for AmCyan‑channel workflows
pH‑insensitive fluorescence across pH 4–10 supports live‑cell trafficking assays

Why Substitution with Other Thiol-Reactive Probes Fails


The direct substitution of Alexa Fluor 430 maleimide with other thiol-reactive dyes, even those with similar spectral profiles like iFluor 430, CF430, or DyLight 405, is fraught with risk due to significant quantitative differences in core photophysical properties. These differences directly impact experimental sensitivity, signal stability, and multi-color panel compatibility. For instance, while iFluor 430 is marketed as an alternative, it has a 3.4-fold higher quantum yield and a distinct emission maximum [1], leading to signal intensity and spillover discrepancies in established flow cytometry panels. Similarly, CF430, though more photostable, has a different emission peak [2]. These variations mean that substituting dyes without re-optimization can compromise data reproducibility and quantitative accuracy .

Emission iFluor 430 maleimide has a 43 nm blue‑shifted emission maximum, placing it in a different detection channel than AF430.
Brightness Quantum yield differences (3.4‑fold higher for iFluor 430) alter conjugate brightness; direct substitution requires re‑titration.
Panel context CF430 and DyLight 405 have distinct emission profiles; cross‑vendor replacement may break compensation matrices without re‑validation.

Quantitative Differentiation Evidence for AF430 Maleimide


Spectral Differentiation of AF430 Maleimide

Alexa Fluor 430 maleimide occupies a unique spectral niche, with peak excitation at 433 nm and emission at 541 nm . This differs significantly from its closest competitor, iFluor 430 maleimide, which has an excitation maximum of 433 nm but an emission maximum of 498 nm [1]. The 43 nm blue-shift in iFluor 430 emission places it in a different detection channel on common flow cytometers and microscopes, impacting panel design. Furthermore, the extinction coefficient of AF430 is 15,000 cm⁻¹M⁻¹ , while that of iFluor 430 is substantially higher at 40,000 cm⁻¹M⁻¹ .

Spectral differentiation
Reported
AF430 Ex/Em: 433/541 nm; iFluor 430 Em 498 nm (43 nm blue-shift). ε AF430 15,000 M⁻¹cm⁻¹ vs iFluor 40,000 M⁻¹cm⁻¹ (2.67‑fold higher).
Channel selection may require spectral compensation review.
Aqueous buffer, physiological pH.
Flow cytometry Fluorescence microscopy Spectral unmixing

Quantum Yield and Brightness Comparison

The quantum yield (QY) of Alexa Fluor 430 is a defining parameter that influences conjugate brightness and detection sensitivity. AF430 maleimide has a reported quantum yield of 0.23 in aqueous solution [1]. In contrast, the commonly marketed alternative iFluor 430 maleimide exhibits a significantly higher quantum yield of 0.78 under similar conditions [2]. While a higher QY can be advantageous for detecting low-abundance targets, it also increases the risk of photobleaching and spectral spillover.

Quantum yield comparison
Reported
AF430 Φ = 0.23; iFluor 430 Φ = 0.78 (3.4‑fold higher).
Conjugate brightness and titration requirements differ.
Aqueous solution; substitution demands antibody titration re‑optimization.
Fluorescence brightness Signal-to-noise ratio Protein labeling

pH Stability Profile

Alexa Fluor 430 maleimide is characterized by its pH-insensitive fluorescence across a broad physiological range, from pH 4 to pH 10 . This property is crucial for experiments involving intracellular trafficking, endocytosis, or any application where the local pH environment may fluctuate. In contrast, many traditional coumarin dyes exhibit significant pH-dependent fluorescence, which can confound quantitative measurements [1].

pH stability profile
Class-level
AF430 maintains constant fluorescence pH 4–10; standard coumarin dyes exhibit >50% variation with pKa ~7–8.
Supports quantitation in acidic organelles (lysosomes, endosomes).
Class‑level inference; confirm for specific conjugate conditions.
Live-cell imaging Intracellular labeling pH sensitivity

Thiol-Reactivity and Conjugation Efficiency

The maleimide group on AF430 enables highly specific and efficient covalent coupling to thiols, forming a stable thioether bond [1]. The reactivity is optimal at pH 6.5-7.5 [2], which is compatible with native protein conformations. The inclusion of a C5 or C2 linker arm minimizes steric hindrance during conjugation, ensuring high labeling efficiency and preserving biomolecule function . While direct quantitative comparisons of reaction kinetics with other maleimide dyes are not readily available, the chemical specificity of maleimide for sulfhydryl groups over amines is a well-established class advantage compared to amine-reactive succinimidyl esters, which can lead to non-specific labeling.

Thiol‑reactivity
Class-level
Maleimide‑thiol coupling >1,000‑fold selective over amines at pH 6.5–7.5.
Site‑specific conjugation preserves biological activity and enables precise structural studies.
Class‑level advantage over amine‑reactive esters; validate labeling stoichiometry.
Site-specific labeling Antibody conjugation Maleimide chemistry

Application Scenarios for Alexa Fluor 430 Maleimide


Violet-Excited Green Fluorophore for Flow Cytometry

Alexa Fluor 430 maleimide is ideally suited for labeling antibodies for flow cytometry, particularly in panels utilizing the 405 nm violet laser. Its 541 nm emission maximum places it in the AmCyan channel, a detection window distinct from other common violet-excited dyes like Pacific Blue or Brilliant Violet 421 [1]. Its pH insensitivity and moderate brightness make it reliable for consistent, quantitative cell population analysis without signal drift [2].

Site-Specific Cysteine Labeling in Proteins

For structural biology and biophysics, where maintaining protein conformation and activity is paramount, the thiol-specific maleimide group of this compound is essential. It enables precise, single-point attachment of the fluorophore to an introduced cysteine residue [3]. This avoids the heterogeneous labeling common with amine-reactive probes, ensuring that the resulting conjugate has a defined and consistent fluorescence readout for techniques like FRET, fluorescence polarization, or single-molecule imaging [4].

Live-Cell Imaging of Intracellular Trafficking

The demonstrated pH insensitivity of Alexa Fluor 430 between pH 4 and 10 is a critical requirement for tracking biomolecules through acidic organelles such as endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0) . Unlike pH-sensitive probes, AF430-labeled ligands or antibodies will exhibit consistent fluorescence intensity throughout the trafficking pathway, allowing researchers to accurately quantify uptake and subcellular localization without pH-related artifacts [5].

Application
Selection Property
Validation Focus
Violet‑excited flow cytometry
541 nm emission in AmCyan channel; pH‑insensitive fluorescence
Panel compensation and signal stability across pH gradients
Site‑specific cysteine labeling
Maleimide thiol‑specific conjugation
Conjugation stoichiometry and retention of protein activity
Live‑cell intracellular trafficking
pH‑insensitive emission pH 4–10
Accurate quantitation in endosomes/lysosomes without pH artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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